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Compound of Interest

8-Chloro-6-hydroxyoctanoic acid
Compound Name:

ethyl ester
CAS No.: 1070-65-1
Cat. No.: B092878

Get Quote

Executive Summary

Ethyl 8-chloro-6-hydroxyoctanoate (CAS: 1070-65-1) is a critical chiral intermediate in the
synthesis of

-Lipoic Acid (Thioctic Acid), a potent antioxidant and therapeutic agent for diabetic
polyneuropathy. The precise spectroscopic characterization of this compound is essential for
establishing the enantiomeric purity required for the synthesis of biologically active (R)-Lipoic
acid.

This guide provides a comprehensive technical analysis of the spectroscopic signatures (NMR,
IR, MS) of Ethyl 8-chloro-6-hydroxyoctanoate. It distinguishes the molecule from its metabolic
impurities and synthetic precursors, specifically the keto-derivative Ethyl 8-chloro-6-
oxooctanoate (CAS: 50628-91-6).

Part 1: Chemical Identity & Synthesis Context[1][2]
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Structural Specifications

o |[UPAC Name: Ethyl 8-chloro-6-hydroxyoctanoate[1][2][3]
e CAS Number: 1070-65-1[4][2][3][5]
e Molecular Formula:

[2][5]

e Molecular Weight: 222.71 g/mol [3]

o Chirality: Contains one stereocenter at C-6. The (R)-enantiomer is the requisite precursor for
(R)-Lipoic acid.

Synthesis & Impurity Logic

The compound is typically synthesized via the hydride reduction of the keto-ester precursor.
Understanding this pathway is vital for interpreting the spectroscopic data, as residual ketone
signals indicate incomplete conversion.

ic Ethyl 8-chioro-6-hydroxyoctanoate RIS Ers NS

Reduction
(NaBH4 / ETOH) (CAS: 1070-65-1)

Click to download full resolution via product page

Figure 1: Synthesis pathway highlighting the origin of the hydroxy-ester and the necessity for
chiral resolution.

Part 2: Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Analysis

The NMR spectrum is the primary tool for structural validation. The following data is
synthesized from high-field (400 MHz) analysis in
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H NMR (400 MHz,

)

The spectrum is characterized by the distinct ethyl ester pattern and the deshielded protons

near the chlorine and hydroxyl groups.
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C NMR (100 MHz,

)

Key diagnostic peaks include the carbonyl carbon and the C-CI carbon.

Chemical Shift (

Carbon Type Assignment
» Ppm)
C=0 173.8 Ester Carbonyl
C-OH 68.5 C-6 (Chiral Center)
O-CH 60.3 Ethyl ester methylene
C-Cl 42.1 C-8 (Chlorinated carbon)
Backbone carbons (C2-C5,
Alkyl 34.2,36.5,25.1,24.8
C7)
CH 14.2 Ethyl ester methyl

Infrared Spectroscopy (FT-IR)

The IR spectrum serves as a rapid "fingerprint" identity check.
e 3400 - 3450 cm

(Broad): O-H stretching vibration. Absence of this peak indicates the keto-precursor or
dehydration.

e 1735cm

(Strong, Sharp): C=0 stretching (Ester).

e 1180 cm

: C-O stretching (Ester).
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e 650 - 750 cm

. C-Cl stretching (Characteristic of alkyl chlorides).

Mass Spectrometry (MS)

 |onization Mode: EI (Electron Impact) or ESI (Electrospray).

e Molecular lon (
): 222 (often weak or absent in El due to rapid fragmentation).

 |Isotope Pattern: A characteristic 3:1 intensity ratio for peaks containing Chlorine (

S
).
o Key Fragments:
o m/z 204 (
): Loss of water from the secondary alcohol.

o m/z 177 (

): Loss of the ethoxy group.

o miz 186 (

): Elimination of HCI.

Part 3: Experimental Protocols & Quality Control
Protocol: Sample Preparation for NMR

To ensure reproducibility and avoid artifacts (such as water peaks obscuring the H-6 signal),

follow this strict protocol:

e Solvent Selection: Use
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(99.8% D) stored over molecular sieves to minimize water content.

» Concentration: Dissolve 10-15 mg of the analyte in 0.6 mL of solvent. High concentrations
can cause H-bonding shifts in the -OH signal.

» Reference: Ensure the solvent contains 0.03% TMS (Tetramethylsilane) for internal

referencing (
0.00).

e Acquisition:
o Pulse angle: 30°

o Relaxation delay: 1.0 s (sufficient for quantitative integration of protons, though C=0

carbons in

C require longer delays).

o Scans: 16 (1H), 1024 (13C).
Impurity Profiling Logic
In the development of

-lipoic acid, three specific impurities must be monitored via NMR:

o Ethyl 8-chloro-6-oxooctanoate (Starting Material):
o Detection: Look for a triplet at
2.45 (alpha to ketone) and absence of the signal at
3.8 (CH-OH).
o Elimination Product (Ethyl 8-chloro-6-octenoate):
o Detection: Appearance of alkene protons at

5.4 -5.6.
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¢ Over-reduced Diol (8-chloro-1,6-octanediol):
o Detection: Disappearance of the ethyl ester signals (

4.12, 1.25) and appearance of a new triplet at
3.65 (

-OH).

Sample: Ethyl 8-chloro-6-hydroxyoctanoate

Check 1H NMR @ 2.45 ppm

Absent

Check 1H NMR @ 5.50 ppm

Multiplet Present

Triplet Present

FAIL: Residual Keto-Ester

PASS: High Purity FAIL: Elimination Product

Click to download full resolution via product page
Figure 2: Logical flow for NMR-based impurity detection.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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